An In-Depth Technical Guide to the Chemical Structure and Analysis of MAM-2201 N-pentanoic acid metabolite-d5
An In-Depth Technical Guide to the Chemical Structure and Analysis of MAM-2201 N-pentanoic acid metabolite-d5
Abstract
This technical guide provides a comprehensive examination of MAM-2201 N-pentanoic acid metabolite-d5, a critical analytical reference material. MAM-2201 is a potent synthetic cannabinoid, and the detection of its metabolites is paramount in clinical and forensic toxicology.[1][2] The use of stable isotope-labeled internal standards, such as this deuterated analog, is the cornerstone of high-precision quantitative analysis by mass spectrometry. This document details the metabolic generation of the N-pentanoic acid metabolite, elucidates the precise chemical structure of its d5-labeled variant, presents its key analytical data, and provides a validated protocol for its use in quantitative workflows. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep technical understanding of this compound for accurate and reliable detection and quantification of MAM-2201 exposure.
Metabolic Genesis of the N-Pentanoic Acid Moiety
The parent compound, MAM-2201 (methanone), undergoes extensive Phase I metabolism in vivo.[3] One of the major metabolic pathways involves the N-pentyl chain. This chain is subject to a series of oxidative reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[3] The terminal fluorine atom of MAM-2201 is first hydroxylated, followed by subsequent oxidation of the resulting alcohol to a carboxylic acid. This process yields the MAM-2201 N-pentanoic acid metabolite, a key urinary biomarker for confirming MAM-2201 ingestion.[3][4] The detection of this specific metabolite is often preferred over the parent compound due to its higher concentration and longer detection window in biological matrices.[5]
Caption: Metabolic conversion of MAM-2201 to its N-pentanoic acid metabolite.
Elucidation of Chemical Structure
The MAM-2201 N-pentanoic acid metabolite-d5 is specifically synthesized for use as an internal standard in mass spectrometry-based analytical methods.[6] Its structure is identical to the native metabolite, with the critical exception of the incorporation of five deuterium atoms on the indole ring.[6]
IUPAC Name: 5-(3-(4-methyl-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid[6]
This specific placement of the deuterium labels on the aromatic indole core, rather than the aliphatic pentanoic acid chain, provides significant analytical advantages. This positioning ensures the labels are not susceptible to loss through common chemical reactions or metabolic processes, guaranteeing the isotopic integrity of the standard throughout the analytical procedure.
Caption: Chemical structure of MAM-2201 N-pentanoic acid metabolite-d5.
Physicochemical and Analytical Data
The accurate characterization of this reference material is essential for its proper application. The following table summarizes its key chemical properties.
| Property | Value | Source |
| IUPAC Name | 5-(3-(4-methyl-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid | [6] |
| CAS Number | 2748469-43-2 | [6] |
| Molecular Formula | C₂₅H₁₈D₅NO₃ | [6] |
| Formula Weight | 390.5 g/mol | [6] |
| Exact Mass | 390.2002 | Calculated |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) | [7] |
| Chemical Purity | ≥98% (MAM-2201 N-pentanoic acid metabolite) | [7] |
Note: The Formula Weight and Exact Mass are for the specified d5 isotopologue.
3.1. Mass Spectrometric Profile
In mass spectrometry, the d5-labeled standard is distinguished from the native analyte by a mass shift of +5 Daltons. This clear mass difference is fundamental to the isotope dilution technique. During method development, specific and intense precursor-to-product ion transitions must be identified for both the analyte and the internal standard for Multiple Reaction Monitoring (MRM) analysis.
Expected Fragmentation: The primary fragmentation occurs at the amide linkage and along the pentanoic acid chain. The naphthoyl group represents a stable, characteristic fragment.
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Rationale for Fragment Selection: The most stable and abundant fragment ions are chosen to maximize sensitivity and specificity. For instance, the 4-methyl-1-naphthoyl cation is a highly stable fragment due to resonance delocalization across the naphthalene ring system. Cleavage at the pentanoic acid chain can also produce characteristic neutral losses.
Protocol for Quantitative Analysis using LC-MS/MS
The use of a deuterated internal standard is crucial for mitigating matrix effects, correcting for variations in sample extraction efficiency, and improving the accuracy and precision of quantification.[8][9][10]
4.1. Principle of Isotope Dilution Mass Spectrometry
This protocol is based on the principle of isotope dilution, a gold-standard method for quantitative analysis.[11] A known concentration of the MAM-2201 N-pentanoic acid metabolite-d5 is spiked into every sample (calibrator, control, and unknown) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer.[10] Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard, which remains constant despite variations in sample handling or instrument response.
4.2. Step-by-Step Experimental Protocol (Urine Matrix)
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Sample Preparation:
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Pipette 1.0 mL of urine (calibrator, control, or unknown sample) into a labeled 15 mL polypropylene tube.
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Add 50 µL of the 100 ng/mL MAM-2201 N-pentanoic acid metabolite-d5 internal standard working solution. Causality: This early addition ensures the standard accounts for all subsequent procedural variations.
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Add 50 µL of β-glucuronidase enzyme solution. Vortex gently. Causality: To cleave glucuronide conjugates from Phase II metabolism, liberating the free metabolite for analysis.
-
Incubate at 55°C for 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Causality: Conditioning activates the sorbent material for optimal analyte retention.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of a 5% methanol in water solution to remove interfering hydrophilic compounds.
-
Elute the analyte and internal standard with 2 mL of a 2% formic acid in acetonitrile solution into a clean collection tube. Causality: The acidic acetonitrile disrupts the sorbent-analyte interaction, ensuring complete elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Causality: Reconstituting in the initial mobile phase improves peak shape during chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
-
MS/MS Conditions (Example in Positive ESI Mode):
-
Monitor two MRM transitions for both the analyte and the internal standard to ensure confident identification and quantification.
-
-
Caption: Workflow for the quantification of MAM-2201 metabolite using a deuterated standard.
Applications and Significance
The MAM-2201 N-pentanoic acid metabolite-d5 is an indispensable tool for:
-
Forensic Toxicology: Providing legally defensible, unambiguous identification and quantification of MAM-2201 use in criminal and post-mortem investigations.[8][12]
-
Clinical Chemistry: Enabling accurate therapeutic drug monitoring or assessment of exposure in clinical settings.
-
Pharmacokinetic Studies: Allowing for precise measurement of metabolite concentrations over time to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of MAM-2201.
-
Research and Drug Development: Serving as a reliable standard in the development and validation of new analytical methods for emerging synthetic cannabinoids.[6]
The high isotopic purity and chemical stability of this compound ensure its reliability as an internal standard, leading to highly accurate and reproducible results, which is the bedrock of trustworthy scientific measurement.[6][7]
References
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MAM-2201 N-pentanoic acid metabolite. PubChem, National Institutes of Health. [Link]
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High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. PubMed. [Link]
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Corli, G., et al. (2023). MAM-2201 acute administration impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice: a comparison with its analogue AM-2201. Psychopharmacology. [Link]
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Selected examples of deuterated internal standards used in forensic toxicology for quantitative LC-MS analysis of various drugs. ResearchGate. [Link]
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Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. PMC, National Institutes of Health. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [Link]
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Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]
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AM-2201. Wikipedia. [Link]
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Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PMC, National Institutes of Health. [Link]
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